molecular formula C14H12ClNO2 B1593549 (4-Chloro-phenylamino)-phenyl-acetic acid CAS No. 33984-30-4

(4-Chloro-phenylamino)-phenyl-acetic acid

Cat. No.: B1593549
CAS No.: 33984-30-4
M. Wt: 261.7 g/mol
InChI Key: DPUWGZGZBBLNHZ-UHFFFAOYSA-N
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Description

(4-Chloro-phenylamino)-phenyl-acetic acid is an organic compound that features a phenylacetic acid backbone with a 4-chloro-phenylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-phenylamino)-phenyl-acetic acid typically involves the reaction of 4-chloroaniline with phenylacetic acid under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amine and the carboxylic acid groups. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amines or alcohols.

    Substitution: The chloro group in this compound can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form corresponding phenols or ethers.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Quinones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Phenols or ethers.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chloro-phenylamino)-phenyl-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

    Phenylacetic acid: A simpler analog without the chloro and amino substituents.

    4-Chloroaniline: Contains the chloro and amino groups but lacks the phenylacetic acid backbone.

    4-Chlorophenylacetic acid: Similar structure but without the amino group.

Uniqueness: (4-Chloro-phenylamino)-phenyl-acetic acid is unique due to the presence of both the chloro and amino groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-(4-chloroanilino)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-11-6-8-12(9-7-11)16-13(14(17)18)10-4-2-1-3-5-10/h1-9,13,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUWGZGZBBLNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00308073
Record name (4-Chloro-phenylamino)-phenyl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33984-30-4
Record name NSC201896
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201896
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Chloro-phenylamino)-phenyl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of α-bromophenylacetic acid (1.00 g, 4.65 mmol) in acetonitrile (20 ml), was added 4-chloro-phenylamine (1.18 g, 9.30 mmol), and the mixture was heated under microwave irradiation at 100° C. for 1 hour (UPLC-MS monitoring: complete conversion). The solvent was evaporated, and the residue was positioned between EtOAc and 1N HCl. The organic phase was dried over Na2SO4, filtered and evaporated to dryness to obtain intermediate I11 (0.57 g; 47% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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